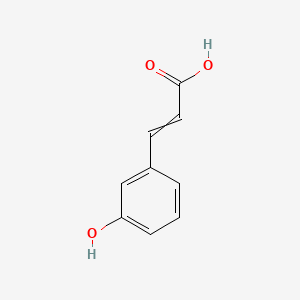

3-(3-Hydroxyphenyl)-2-propenoic acid

Vue d'ensemble

Description

3-(3-Hydroxyphenyl)-2-propenoic acid is a dihydroxy monocarboxylic acid that is 3-hydroxypropanoic acid substituted by a 3-hydroxyphenyl group at position 3 . It is a member of phenols and a dihydroxy monocarboxylic acid . It is functionally related to a 3-hydroxypropionic acid . It is a natural product found in Homo sapiens .

Synthesis Analysis

An improved method to synthesize this compound is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .Molecular Structure Analysis

The molecular formula of this compound is C9H10O4 . The IUPAC name is 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 182.17 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Renewable Building Block in Material Science : Trejo-Machin et al. (2017) investigated the use of phloretic acid (a form of 3-(3-Hydroxyphenyl)-2-propenoic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Trejo-Machin et al., 2017).

Electrochemical Detection of Aliphatic Amines : Smith and Ghani (1990) explored the use of Bolton-Hunter reagent, a derivative of this compound, for the electrochemical detection of aliphatic amines. This application is significant in chromatographic analysis (Smith & Ghani, 1990).

Cancer Chemoprevention Agent : Curini et al. (2006) reviewed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, highlighting its potential as a chemopreventive drug for various types of cancer. This compound showed promising effects in colon and tongue cancers chemoprevention (Curini et al., 2006).

Crystal Structure and Thermal Studies : Kula et al. (2007) studied the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt. This study is relevant in understanding the physical and chemical properties of the compound (Kula et al., 2007).

Metabolite Characterization in Health Conditions : Obrenovich et al. (2018) characterized small phenolic molecules like 3,3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid in human cerebrospinal fluid, serum, and urine. These metabolites are elevated in conditions like schizophrenia and autism, highlighting their significance in health studies (Obrenovich et al., 2018).

Interaction with Metal Ions : Thoma et al. (2008) investigated the complexation of 3,4-dihydroxy-phenyl-propenoic acid by chromium(III), providing insights into the availability of metal ions to plants (Thoma et al., 2008).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for 3-(3-Hydroxyphenyl)-2-propenoic acid is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition should be taken .

Orientations Futures

3-(3-Hydroxyphenyl)-2-propenoic acid is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits . The presence of abnormal concentrations of this compound in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . Therefore, future research could focus on further understanding the role of this compound in these conditions .

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891551 | |

| Record name | 3-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-30-7 | |

| Record name | m-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

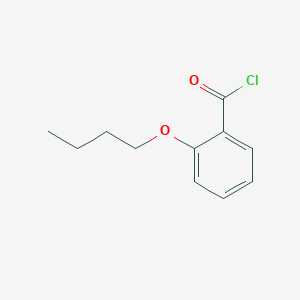

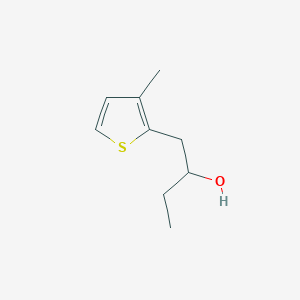

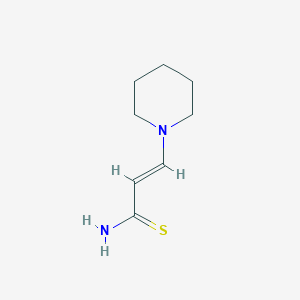

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{[4-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B7907569.png)

![1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B7907597.png)

![5-[(4-Methyl-1-piperazinyl)methyl]-2-thiazolamine](/img/structure/B7907620.png)